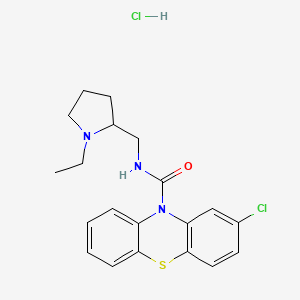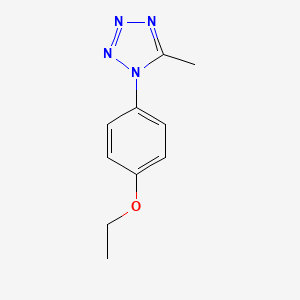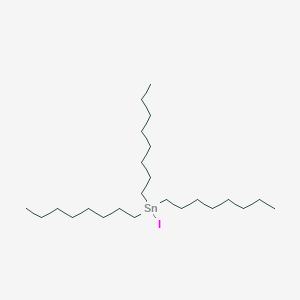
Stannane, iodotrioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, iodotrioctyl- is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. Stannane, iodotrioctyl- is particularly interesting due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of stannane, iodotrioctyl- typically involves the reaction of trioctyltin hydride with iodine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
R3SnH+I2→R3SnI+HI
where R represents the octyl group. The reaction is usually performed in an inert atmosphere to prevent the oxidation of the tin compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Stannane, iodotrioctyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced back to the corresponding stannane.
Substitution: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Stannane, iodotrioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, iodotrioctyl-, are studied for their potential biological activity and toxicity.
Medicine: Radioiodinated derivatives of stannane, iodotrioctyl- are used in diagnostic imaging and radiotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of stannane, iodotrioctyl- involves its ability to form stable bonds with other elements and compounds. The tin atom in the compound can interact with various molecular targets, leading to different chemical transformations. In biological systems, organotin compounds can interact with cellular components, potentially leading to toxic effects.
Comparaison Avec Des Composés Similaires
Stannane, iodotrioctyl- can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its high toxicity and use as a biocide.
Trimethyltin chloride: Used in organic synthesis and as a neurotoxin in research.
Triphenyltin hydroxide: Used as a pesticide and in antifouling paints.
The uniqueness of stannane, iodotrioctyl- lies in its specific reactivity and applications, particularly in the field of radioiodination for medical imaging and therapy.
Propriétés
Numéro CAS |
64488-68-2 |
|---|---|
Formule moléculaire |
C24H51ISn |
Poids moléculaire |
585.3 g/mol |
Nom IUPAC |
iodo(trioctyl)stannane |
InChI |
InChI=1S/3C8H17.HI.Sn/c3*1-3-5-7-8-6-4-2;;/h3*1,3-8H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
SMAVBLSQIQGWLU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





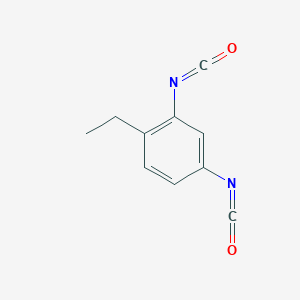
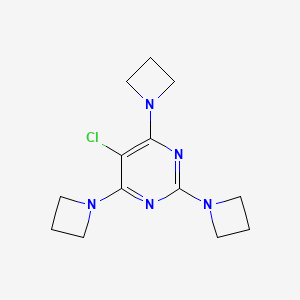


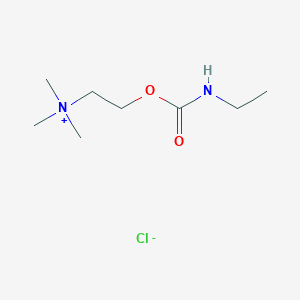
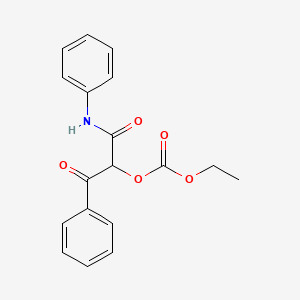
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)


